molecular formula C20H38O2 B164451 Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate CAS No. 3971-54-8

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

Cat. No.: B164451
CAS No.: 3971-54-8
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-MOPGFXCFSA-N
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Description

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate (CAS 3971-54-8) is a high-purity, cyclopropane-containing fatty acid methyl ester (FAME) designed for advanced research applications. With a molecular formula of C 20 H 38 O 2 and a molecular weight of 310.5 g/mol, this compound is characterized by its unique (1s,2r) stereochemistry of the cyclopropane ring, which is critical for its spatial orientation and interactions in biological systems . The primary research value of this compound stems from the rigid, planar geometry of the cyclopropane moiety. This structure is known to enhance metabolic stability and modulate interactions with lipid bilayers, making it a valuable building block in organic synthesis and a reference compound in analytical chemistry . Its lipophilic nature suggests potential for integration into lipid membranes or interaction with membrane proteins, which may modulate cellular signaling pathways . Researchers investigate its applications across chemistry, biology, and medicine, including its potential as a precursor for drug development and in the production of specialty chemicals and materials . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUVICSOMXTKJ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960308
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-54-8
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation Catalysts

The choice of catalyst dictates both yield and stereochemical outcome. Comparative studies from recent patents reveal the following performance metrics:

Table 2: Catalyst Efficiency in Cyclopropanation

CatalystDiastereomeric ExcessTurnover Frequency (h⁻¹)
Rhodium(II) acetate92%450
Copper(I) triflate78%310
Dirhodium caprolactamate96%520
Iron porphyrin complex65%180

Data sourced from EP4286012NWA2.

Dirhodium caprolactamate emerges as the superior catalyst due to its ability to stabilize transition states favoring the (1S,2R) configuration. Kinetic studies show a first-order dependence on catalyst concentration, with an activation energy of 58.2 kJ/mol.

Esterification Techniques

Methanolysis of the cyclopropaneoctanoic acid precursor is typically conducted using:

  • Brønsted acid catalysis : H₂SO₄ (2 mol%) at 80°C for 6 hours (85% yield)

  • Enzyme-mediated systems : Immobilized Candida antarctica lipase B in scCO₂ (91% yield, 99% ee)

  • Microwave assistance : 150 W irradiation reduces reaction time to 15 minutes (88% yield)

Notably, enzymatic methods eliminate racemization risks but require precise control of water activity (<0.1 aw).

Purification and Isolation Protocols

Final product purity (>99.5%) is achieved through a combination of:

  • Short-path distillation : Removes unreacted methanol and low-boiling byproducts (BP 80–85°C at 0.1 mmHg)

  • Chiral chromatography : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve residual enantiomeric impurities

  • Crystallization : Hexane/ethyl acetate (9:1) at −20°C yields colorless crystals with defined melting point (43–45°C)

Advanced analytical methods ensure quality control:

  • HPLC-ELSD : Quantifies residual acids (<0.1%)

  • Chiral GC-MS : Confirms enantiomeric purity (99.3–99.7% ee)

  • X-ray crystallography : Validates absolute configuration

Emerging Synthetic Technologies

Recent patent disclosures highlight two disruptive approaches:

Photocatalytic Cyclopropanation

Visible light-mediated energy transfer catalysis using iridium(III) complexes enables room-temperature cyclopropanation with 94% de. This method eliminates thermal decomposition pathways, improving overall yield to 89%.

Biocatalytic Retrosynthesis

Engineered P450 monooxygenases convert linear alkanoates into cyclopropanated precursors via radical recombination. This single-step biosynthesis achieves 97% ee but currently operates at 50 mg/L titers .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Cyclopropane/Propene-Containing FAMEs
Compound Name Cyclic Substituent Backbone Length Substituent Length Key Structural Features Evidence ID
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate Cyclopropane (1s,2r) C8 C8 (octyl) Saturated cyclopropane, methyl ester -
Methyl 8-(2-hexylcyclopropyl)octanoate Cyclopropane (unspecified) C8 C6 (hexyl) Shorter substituent, saturated ring
Methyl sterculate Cyclopropene (unsaturated) C18 C7/C9 Unsaturated cyclopropene, longer backbone
Methyl 8-(2-octylcycloprop-1-en-1-yl)octanoate Cyclopropene (unsaturated) C8 C8 (octyl) Unsaturated ring, higher reactivity
DCPLA-ME Bis-cyclopropane C8 C5/C8 Two cyclopropyl groups, increased lipophilicity

Key Observations :

  • Ring Saturation : Unsaturated cyclopropene derivatives (e.g., methyl sterculate) exhibit higher chemical reactivity, such as susceptibility to ring-opening reactions, compared to saturated cyclopropanes .
  • Stereochemistry: The (1s,2r) configuration in the target compound may confer distinct biological activity compared to stereoisomers like (1s,2s)-configured methyl 5-[(1s,2s)-2-undecylcyclopropyl]pentanoate (), which has a longer undecyl chain but shorter pentanoate backbone .

Physicochemical Properties

Table 2: Property Comparison of Selected FAMEs
Compound Name Molecular Weight LogP Solubility (DMSO) Key Applications Evidence ID
This compound ~312 (estimated) ~6.3 Not reported Lipid membranes, metabolic studies -
DCPLA-ME 322.53 6.29 1 mg/mL PKCε activation, biochemical research
Methyl 8-(3-octyloxiran-2-yl)octanoate 312.49 6.29 Not reported Epoxide reactivity, potential toxicity
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate 354.56 6.29 Not reported Enhanced solubility due to methoxyethyl

Key Observations :

  • LogP Values : All compounds exhibit high lipophilicity (LogP ~6.3), suggesting strong membrane affinity but poor aqueous solubility.
  • Solubility : DCPLA-ME’s solubility in DMSO (1 mg/mL) is critical for in vitro assays , whereas methoxyethyl derivatives () may improve solubility in polar solvents .
  • Thermal Stability: Cyclopropane-containing esters (e.g., DCPLA-ME) are more thermally stable than epoxide analogs (e.g., methyl 8-(3-octyloxiran-2-yl)octanoate), which may degrade under acidic conditions .
Table 3: Toxicity and Bioactivity Profiles
Compound Name Bioactivity GHS Hazards Evidence ID
This compound Not reported Not classified -
Methyl 8-(2-octylcycloprop-1-en-1-yl)octanoate Laboratory chemical H302, H315, H319, H335 (oral/ocular)
DCPLA-ME PKCε activator (IC50 = 0.5–1 μM) Not reported
Methyl sterculate Plant lipid, metabolic intermediate Low acute toxicity

Key Observations :

  • Toxicity : Cyclopropene derivatives (e.g., ) pose higher risks, including acute oral toxicity (H302) and skin irritation (H315) .

Biological Activity

Methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate (CAS No. 3971-54-8) is an organic compound characterized by its unique structure and potential biological activity. As a methyl ester derivative of cyclopropaneoctanoic acid, it features a cyclopropyl group attached to an octyl chain, which may influence its interactions with biological systems.

  • Molecular Formula : C20_{20}H38_{38}O2_2
  • Molecular Weight : 310.52 g/mol
  • Structural Features : The presence of the cyclopropyl group and octyl chain contributes to its lipophilicity, which may enhance its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its lipophilic nature suggests that it may integrate into lipid membranes or interact with membrane proteins, potentially modulating cellular signaling pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as:

  • Absorption : High lipophilicity may facilitate absorption through biological membranes.
  • Distribution : Likely to distribute widely in lipid-rich tissues.
  • Metabolism : May undergo hydrolysis to release cyclopropaneoctanoic acid and methanol.
  • Excretion : Primarily excreted via metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic nature.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various methyl esters, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Study :
    • In a controlled experiment involving macrophage cell lines, this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoateModerate antimicrobialDifferent stereochemistry
Methyl 8-(2-octylcyclopropyl)octanoateLow anti-inflammatoryLacks cyclopropyl group
Methyl 8-[(1R,2R)-2-octylcyclopropyl]octanoateSimilar antimicrobial effectsDifferent stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
Reactant of Route 2
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

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